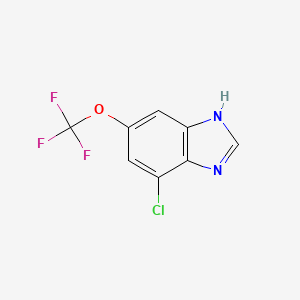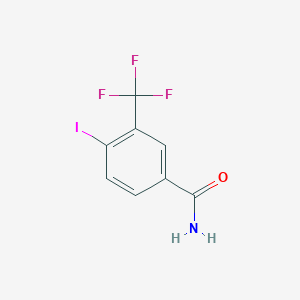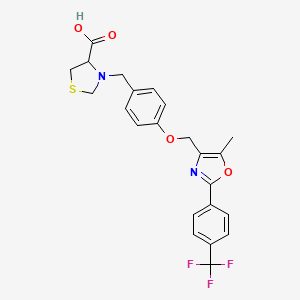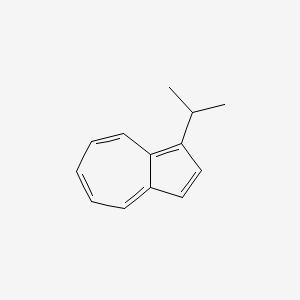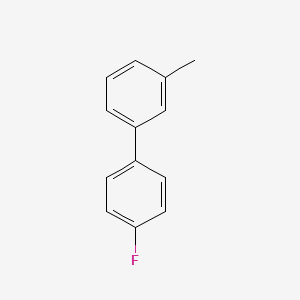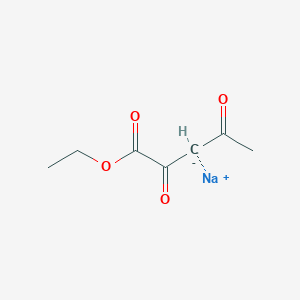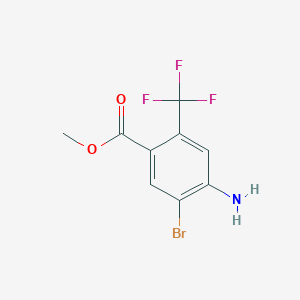![molecular formula C17H28O4Si B15203078 (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol is a complex organic compound that features a dioxane ring substituted with a phenyl group and a tert-butyl(dimethyl)silyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol typically involves multiple steps, starting from readily available precursors. A common approach might include the protection of hydroxyl groups, formation of the dioxane ring, and subsequent introduction of the tert-butyl(dimethyl)silyl group.
Protection of Hydroxyl Groups: The hydroxyl groups can be protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of Dioxane Ring: The dioxane ring can be formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Final Product Formation: The final compound is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would produce alcohols.
科学研究应用
Chemistry
In organic synthesis, (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can be used as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and functionalization.
Biology
In biological research, this compound could be used as a probe or a precursor for biologically active molecules. Its structural features might allow it to interact with specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the dioxane ring and phenyl group might impart unique pharmacological activities.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for functional materials with specific properties.
作用机制
The mechanism of action of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyl(dimethyl)silyl group could influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxane
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxolane
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxepane
Uniqueness
The uniqueness of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol lies in its specific stereochemistry and the presence of the tert-butyl(dimethyl)silyl group. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C17H28O4Si |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3/t14-,15-,16?/m1/s1 |
InChI 键 |
MLJHARNKHUKYOM-YGFGXBMJSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
